2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide
Description
This compound belongs to the 1,2,4-triazole-based acetamide class, characterized by a sulfur-linked triazole core and a substituted aromatic acetamide moiety. Key structural features include:
- Triazole ring: Functionalized with an amino group at position 4 and a 4-ethoxyphenyl group at position 3.
- Thioether linkage: Connects the triazole to the acetamide backbone.
- Acetamide group: Substituted with a 2,4,6-trimethylphenyl (mesityl) group, enhancing steric bulk and lipophilicity.
Potential applications include anti-inflammatory or anti-exudative activity, inferred from structurally related compounds in the evidence .
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-5-28-17-8-6-16(7-9-17)20-24-25-21(26(20)22)29-12-18(27)23-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12,22H2,1-4H3,(H,23,27) |
InChI Key |
SSWDSBAQNQHQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with acetic anhydride to form the triazole ring. The final step involves the acylation of the triazole with 2,4,6-trimethylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The exact mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. triazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s activity and properties are influenced by substituents on the triazole ring and acetamide group. Below is a comparative analysis with key analogs:
Key Observations :
Inferences for Target Compound :
- The mesityl group’s steric bulk may improve target binding affinity compared to smaller substituents (e.g., furan).
- Ethoxy groups often enhance bioavailability compared to halogens or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
